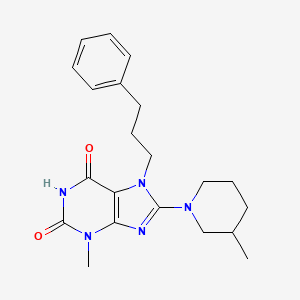

![molecular formula C19H20N2O3S2 B2675361 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide CAS No. 923456-87-5](/img/structure/B2675361.png)

4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

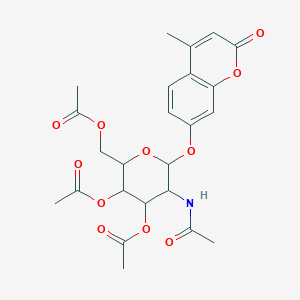

4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is a versatile chemical compound with immense research potential. It has the molecular formula C19H20N2O3S2 .

Synthesis Analysis

The synthesis of N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides, which includes compounds like this compound, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzylsulfonyl group attached to a butanamide chain, which is further connected to a 2-methylbenzo[d]thiazol-5-yl group .Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated BT-sulfonamides (pKa (BTSO2N(H)Bn) = 3.34 ± 0.05) further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction. N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .科学的研究の応用

Synthetic Methodologies and Chemical Properties

Compounds with benzothiazole and sulfonamide groups have been synthesized through innovative chemical reactions, including intramolecular Diels-Alder reactions and reactions involving cyclic sulfonamides. These methodologies facilitate the production of novel cyclic sulfonamides with potential applications in developing new chemical entities (Greig, Tozer, & Wright, 2001). Additionally, the synthesis of such compounds has led to the development of intermediates useful in pharmaceutical manufacturing, as illustrated by the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate for amisulpride (Wang Yu, 2008).

Photophysical and Biological Applications

Research into benzothiazole derivatives with sulfonamide groups has extended into photophysical studies, highlighting the potential of these compounds in material sciences and biomolecular applications due to their fluorescent properties. The modification of sulfur-containing groups significantly impacts the electronic structures of these compounds, opening avenues for their use in sensing hazardous compounds and metals (Murai, Furukawa, & Yamaguchi, 2018).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of benzothiazole-sulfonamide compounds have been extensively studied. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown significant DNA binding, cleavage, genotoxicity, and anticancer activity, indicating their potential as chemotherapeutic agents (González-Álvarez et al., 2013). Moreover, benzothiazole-piperazinesulfonamide conjugates have exhibited promising antibacterial and antiacetylcholinesterase activities, suggesting their use in treating microbial infections and disorders involving acetylcholine dysfunction (Rao et al., 2019).

特性

IUPAC Name |

4-benzylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-14-20-17-12-16(9-10-18(17)25-14)21-19(22)8-5-11-26(23,24)13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXNWEPCAYYRBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

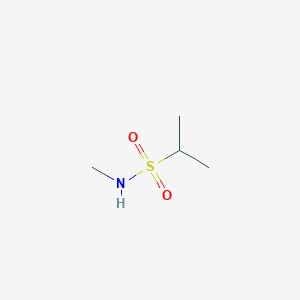

![Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate](/img/structure/B2675278.png)

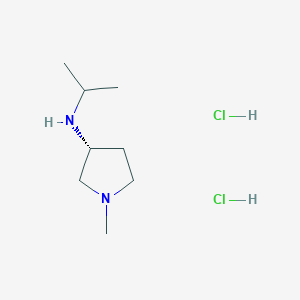

![4-tert-butyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B2675281.png)

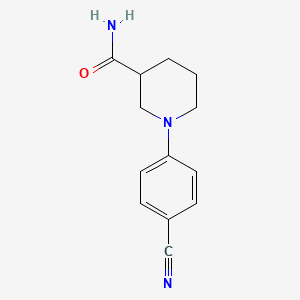

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2675286.png)

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2675288.png)

![3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2675289.png)

![2-Chloro-N-(2,2-dimethylpropyl)-N-[(5-oxo-1-propylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2675290.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2675297.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)